4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
Overview
Description
The compound 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that contains a benzoic acid moiety. It is structurally related to various other fluorinated benzoic acids and derivatives that have been studied for their chemical properties and potential applications in materials science and organic synthesis.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For instance, the synthesis of soluble fluoro-polyimides involves the use of a fluorine-containing aromatic diamine, which is obtained by the reduction of a corresponding dinitro-compound synthesized by coupling a chloro-nitro-trifluoromethylbenzene with a hydroquinone in the presence of a strong base . Similarly, the preparation of 3-fluoro-2-substituted-6-nitro benzoic acids demonstrates the regioselective introduction of nitro groups into the benzoic acid framework, which can be rationalized using Fukui indices of local nucleophilicity .
Molecular Structure Analysis
The molecular structure of fluorinated benzoic acids can be influenced by the position of the substituents on the aromatic ring. For example, in the case of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid, the regiochemistry of the trifluoromethyl group results in steric interactions that cause the carboxylic acid group or the nitro group to rotate out of the aromatic plane . This suggests that the molecular structure of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid would also be influenced by the positions of its functional groups.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often characterized by their thermal stability, moisture absorption, and potential for forming ordered structures. For instance, the synthesis of a mesogen with a thermotropic cubic phase, which contains perfluorinated alkoxy moieties and a carboxylic acid group, exhibits a sequence of isotropic, cubic, and hexagonal columnar phases . This indicates that the introduction of fluorinated groups can significantly affect the material properties of the compound. The properties of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid would likely be influenced by its fluorinated substituents, potentially leading to unique physical and chemical characteristics.
Scientific Research Applications
1. Synthesis of Pharmaceutical Compounds
- Androgen Receptor Antagonists: 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid derivatives have been utilized in the synthesis of androgen receptor antagonists like MDV3100, showing potential in treating conditions like prostate cancer (Li Zhi-yu, 2012).
- PET Imaging Agents: Derivatives of this compound have been synthesized for use in PET imaging, specifically for visualizing retinoid X receptor activities (Wang et al., 2014).
- Antitubercular Agents: Certain derivatives, like 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, are precursors in synthesizing new antituberculosis drug candidates (Richter et al., 2021).
2. Advanced Material Development
- Liquid Crystals: This chemical is used in synthesizing various liquid crystal compounds, influencing phase transition temperatures and enthalpies in liquid crystal technology (Dabrowski et al., 1995).
- Polyimides: In the field of polymer chemistry, derivatives of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid have been used to synthesize soluble fluoro-polyimides, which offer excellent thermal stability and hygrothermal stability (Xie et al., 2001).
3. Chemical Analysis and Characterization
- Crystallographic Studies: The compound and its derivatives have been subjected to crystallographic and spectroscopic characterization to understand their structural properties (Diehl III et al., 2019).
- Structure-Metabolism Relationships: There's research exploring the relationship between the molecular structure of substituted benzoic acids, including this compound, and their metabolism in biological systems (Ghauri et al., 1992).
4.
4. Corrosion Inhibition
- Metal Corrosion Inhibitors: Derivatives of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid have been evaluated as corrosion inhibitors for metals in acidic media, demonstrating their potential in protecting industrial materials (Chaitra et al., 2015).
5. Organic Synthesis Methodologies
- Solid-Phase Synthesis: This compound is used in the solid-phase synthesis of various heterocyclic scaffolds, which are important in drug discovery (Křupková et al., 2013).
- Nucleophilic Aromatic Substitution: The compound has been subjected to studies focusing on nucleophilic aromatic substitution reactions, providing insights into organic synthesis techniques (Ajenjo et al., 2016).
Safety And Hazards
4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
4-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO4/c9-6-4(8(10,11)12)1-3(7(14)15)2-5(6)13(16)17/h1-2H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZRYPKVIJEHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641021 | |
Record name | 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid | |
CAS RN |
878572-17-9 | |
Record name | 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 878572-17-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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